molecular formula C21H23NO3 B11503022 2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl-

2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl-

Cat. No.: B11503022
M. Wt: 337.4 g/mol
InChI Key: KIGFORUABVVZQJ-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities. This compound is particularly interesting due to its unique structure, which includes an adamantane moiety, known for its rigidity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- typically involves the formation of the chromene ring followed by the introduction of the adamantane moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-carbamoyl-2-iminochromenes with dinucleophiles can lead to the formation of 3-hetaryl-2-oxo-2H-chromenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- involves its interaction with specific molecular targets and pathways. The adamantane moiety contributes to the compound’s stability and ability to interact with biological membranes. The chromene ring can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the adamantane moiety in 2H-Chromene-3-carboxamide, 2-oxo-N-(adamantan-1-yl)methyl- makes it unique compared to other chromene derivatives. This moiety enhances the compound’s stability and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H23NO3/c23-19(17-8-16-3-1-2-4-18(16)25-20(17)24)22-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,22,23)

InChI Key

KIGFORUABVVZQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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